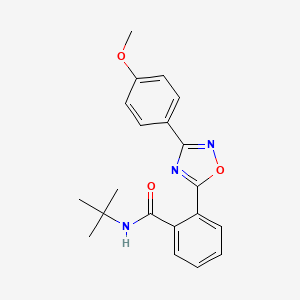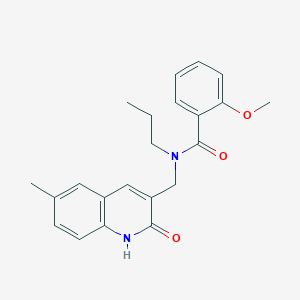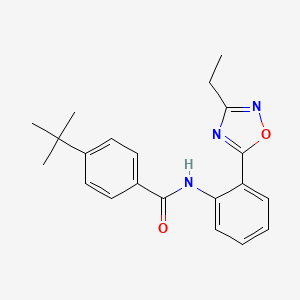
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, commonly known as TBOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing glutamate, the main excitatory neurotransmitter, from the synaptic cleft. Inhibition of EAATs by TBOA can lead to increased levels of glutamate in the brain, which has been linked to various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
TBOA works by inhibiting the activity of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels and can result in excitotoxicity, a process by which excessive glutamate causes damage to neurons. TBOA has been shown to be a non-competitive inhibitor of this compound, meaning that it binds to a site on the transporter other than the glutamate binding site.
Biochemical and physiological effects:
The inhibition of this compound by TBOA can have several biochemical and physiological effects. Increased levels of glutamate in the brain can lead to excitotoxicity, which can cause neuronal damage and death. TBOA has also been shown to induce seizures in animal models, indicating its potential to disrupt normal brain activity. Additionally, TBOA has been shown to alter synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neural activity.
实验室实验的优点和局限性
One advantage of using TBOA in laboratory experiments is its potency as an EAAT inhibitor. This allows for the manipulation of glutamate levels in the brain, which can be useful for studying the role of glutamate in various neurological disorders. However, one limitation of using TBOA is its potential to induce seizures, which can complicate experimental results. Additionally, the non-specific nature of TBOA's inhibition of 4-(tert-butyl)-N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can make it difficult to attribute specific effects to glutamate transporter inhibition.
未来方向
There are several potential future directions for research involving TBOA. One area of interest is the development of more specific EAAT inhibitors that can target specific subtypes of glutamate transporters. Additionally, TBOA's potential to induce seizures could be further investigated to better understand the mechanisms underlying epilepsy. Finally, TBOA's effects on synaptic plasticity could be studied in more detail to better understand its potential role in neurodegenerative diseases.
合成方法
TBOA can be synthesized using a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-tert-butylbenzoic acid, which is then converted to 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 2-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline to yield TBOA.
科学研究应用
TBOA has been extensively used in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to induce seizures in animal models and has been used to investigate the mechanisms underlying epilepsy. TBOA has also been used to study the effects of glutamate transporter inhibition on stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
4-tert-butyl-N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-5-18-23-20(26-24-18)16-8-6-7-9-17(16)22-19(25)14-10-12-15(13-11-14)21(2,3)4/h6-13H,5H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONXYHBUUAHYSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




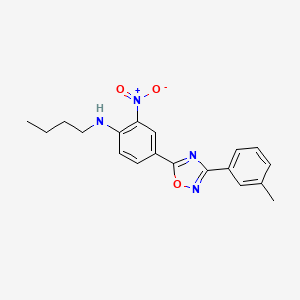




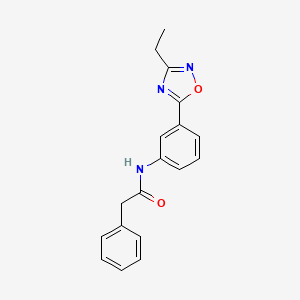
![N-(2H-1,3-benzodioxol-5-yl)-2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7715978.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7715984.png)
